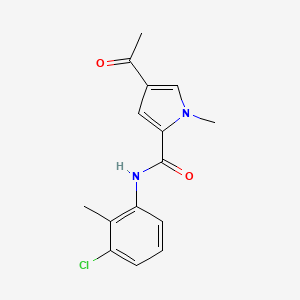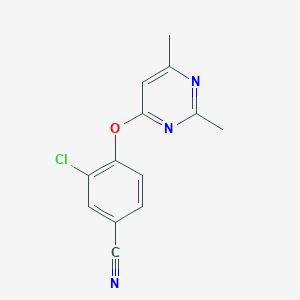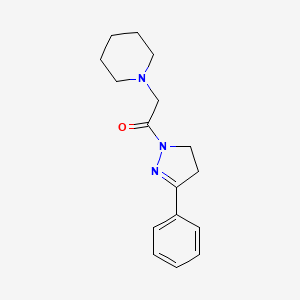
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammatory responses.
Biochemical and Physiological Effects:
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been shown to exert several biochemical and physiological effects in the body. It has been reported to reduce the levels of oxidative stress markers and improve antioxidant enzyme activities. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes and testing the efficacy of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.
4. Study of the pharmacokinetic and pharmacodynamic properties of this compound to optimize its use in clinical settings.
5. Investigation of the potential of this compound as a diagnostic tool for the detection of various diseases.
Conclusion:
In conclusion, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone is a promising compound that exhibits potent biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promising results in various preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone can be achieved through several methods. One of the commonly used methods involves the reaction of 1-(2-piperidin-1-ylethanone)-3-phenylpropane-1,3-dione with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product in good yields.
Applications De Recherche Scientifique
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to possess antimicrobial properties against various bacterial and fungal strains.
Propriétés
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-18-10-5-2-6-11-18)19-12-9-15(17-19)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQXICRIXBVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-piperidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

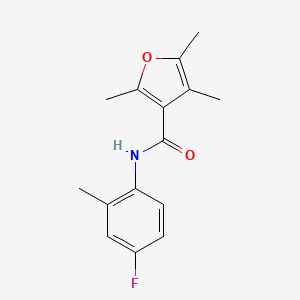
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
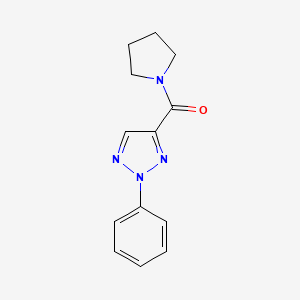
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

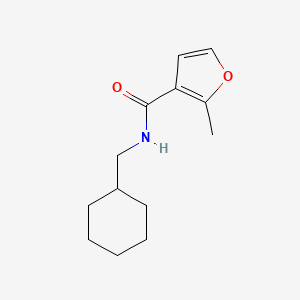
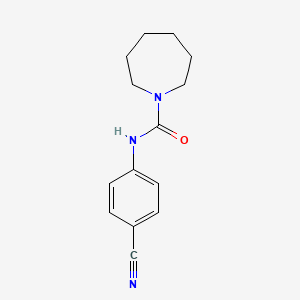
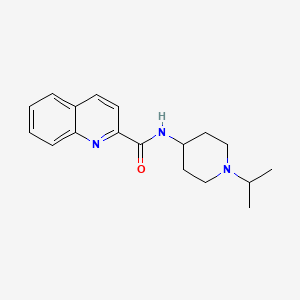
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)

